Product packaging for CID 18185457(Cat. No.:CAS No. 77385-69-4)

CID 18185457

Cat. No.: B14433250
CAS No.: 77385-69-4
M. Wt: 49.68 g/mol
InChI Key: UFBWDMHZIDCONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Global Health Context of Viral Pathogens and the Need for Novel Antivirals

Viral infections represent a persistent and evolving threat to global public health. nih.govexlibrisgroup.com The emergence of novel viruses, such as SARS-CoV-2, and the continued prevalence of pathogens like influenza, HIV, and hepatitis viruses, underscore the critical need for new and effective antiviral therapies. nih.govnih.govdoi.org Factors such as globalization, climate change, and zoonotic spillover contribute to the rapid spread of viral diseases, often leading to significant morbidity, mortality, and economic disruption. exlibrisgroup.comdoi.org The development of antiviral resistance to existing drugs further complicates treatment strategies, making the discovery of novel antiviral agents a paramount objective for the global scientific community. nih.govnih.gov

Overview of Viral Polymerases as Crucial Antiviral Targets

Viruses, being obligate intracellular parasites, rely on the host cell's machinery for replication. However, many viruses encode their own enzymes for replicating their genetic material (DNA or RNA). These enzymes, known as viral polymerases, are essential for the viral life cycle and represent a prime target for antiviral drugs. nih.gov Since viral polymerases are often distinct from their host cell counterparts, drugs can be designed to selectively inhibit the viral enzyme, thereby halting viral replication with minimal toxicity to the host. nih.gov This targeted approach is a cornerstone of modern antiviral chemotherapy.

Historical Context of Nucleoside Analogues in Antiviral Drug Discovery

The history of antiviral drug discovery is deeply intertwined with the development of nucleoside analogues. These are synthetic compounds that mimic the natural building blocks of DNA and RNA. The first effective antiviral drugs, developed in the 1950s and 1960s, were nucleoside analogues. Their mechanism of action typically involves being incorporated into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, they can act as a "chain terminator," preventing further elongation of the genetic material and thus inhibiting viral replication. Acyclovir (B1169), a highly selective drug for herpes simplex virus, and Zidovudine (AZT), the first drug approved for HIV, are landmark examples of the success of this class of antivirals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4B2 B14433250 CID 18185457 CAS No. 77385-69-4

Properties

CAS No.

77385-69-4

Molecular Formula

C2H4B2

Molecular Weight

49.68 g/mol

InChI

InChI=1S/C2H4B2/c1-3-2-4-1/h1-2H2

InChI Key

UFBWDMHZIDCONM-UHFFFAOYSA-N

Canonical SMILES

[B]1C[B]C1

Origin of Product

United States

Molecular Mechanism of Action of Cid 18185457

Cellular Bioactivation and Intracellular Metabolism of CID 18185457

Analysis of Active Metabolite Formation and Stability

FEAU, in its initial state, is a prodrug that must undergo phosphorylation to become pharmacologically active. The first and rate-limiting step in this activation cascade is the monophosphorylation of FEAU, a reaction catalyzed by viral thymidine (B127349) kinase (TK). wikipedia.org This enzyme, particularly the one encoded by herpes simplex virus (HSV-1 TK), exhibits a much higher affinity for FEAU than the corresponding human cellular thymidine kinase. wjgnet.com This preferential phosphorylation is a critical determinant of FEAU's selective toxicity towards virus-infected cells.

Following the initial monophosphorylation, cellular kinases further phosphorylate FEAU monophosphate to its diphosphate (B83284) and ultimately to its triphosphate form, FEAU-triphosphate (FEAU-TP). pharmgkb.org FEAU-TP is the definitive active metabolite responsible for the compound's antiviral effect. Studies have shown that FEAU is metabolically stable, ensuring the sustained presence of the parent compound for conversion. asm.org While the precise half-life of FEAU-TP has not been definitively reported, related L-nucleoside analog triphosphates have been shown to have long intracellular half-lives, in some cases exceeding 44 hours, suggesting that FEAU-TP may also exhibit significant stability within the cell, contributing to its sustained antiviral activity. nih.gov

Intracellular Compartmentalization and Distribution of Active Species

Upon formation, the active FEAU-TP is primarily localized within the cellular compartments where viral DNA replication occurs, namely the nucleus. mdpi.commpg.de The phosphorylation process adds negative charges to the molecule, which effectively traps the active metabolites within the cell, leading to their accumulation in virus-infected cells. nih.gov The distribution of these active species is concentrated in the cytosol and the nucleus, ensuring their availability to interact with the viral replication machinery. mdpi.commpg.de

Integration into Viral DNA Synthesis Pathways

The cornerstone of FEAU's antiviral efficacy lies in the ability of its active triphosphate metabolite to be recognized by viral DNA polymerase and incorporated into the growing viral DNA chain.

Molecular Basis of Incorporation into Nascent Viral Nucleic Acid Chains

FEAU-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase. wjgnet.commdpi.com The structural similarity between FEAU-TP and dTTP allows the viral polymerase to recognize and incorporate the analog into the nascent DNA strand during replication. The presence of the 2'-fluoro substituent in the arabinose sugar moiety is a key structural feature that is permissive for recognition by the viral polymerase. plos.org Studies have demonstrated the incorporation of radiolabeled FEAU into the DNA of HSV-1 infected cells, with no detectable incorporation in uninfected cells, further highlighting the selectivity of this process. wjgnet.com

Comparative Analysis of this compound Mechanism with Reference Antivirals

The mechanism of action of FEAU shares similarities with other established nucleoside analog antivirals, such as acyclovir (B1169) and ganciclovir, but also possesses distinct characteristics.

FeatureThis compound (FEAU)AcyclovirGanciclovir
Initial Activation Phosphorylation by viral thymidine kinase. wjgnet.comPhosphorylation by viral thymidine kinase. virology-online.comPhosphorylation by viral protein kinase UL97 in CMV-infected cells and thymidine kinase in HSV-infected cells. nih.gov
Active Metabolite FEAU-triphosphate. pharmgkb.orgAcyclovir-triphosphate. virology-online.comGanciclovir-triphosphate. sierrabioresearch.com
Mechanism of Action Competitive inhibition of viral DNA polymerase and chain termination upon incorporation. wjgnet.commdpi.comCompetitive inhibition of viral DNA polymerase and obligate chain termination due to lack of a 3'-hydroxyl group. mpg.devirology-online.comCompetitive inhibition of viral DNA polymerase and chain termination. virology-online.comnih.gov
Selectivity High selectivity due to preferential phosphorylation by viral thymidine kinase. wjgnet.comHigh selectivity due to preferential phosphorylation by viral thymidine kinase. virology-online.comGood selectivity, with preferential phosphorylation in virus-infected cells. nih.gov
Kinetics of Inhibition Acts as a potent inhibitor of herpes simplex virus type 1 and 2 encoded thymidine kinases. wjgnet.comThe triphosphate form has a significantly higher affinity for viral DNA polymerase than for host cell DNA polymerase. pharmgkb.orgThe triphosphate form is a potent inhibitor of viral DNA polymerase. sierrabioresearch.com

This table is generated based on the data available in the provided text.

In comparison to acyclovir, an obligate chain terminator that lacks a 3'-hydroxyl group, FEAU induces chain termination through the steric hindrance provided by its 2'-fluoroarabinofuranosyl moiety. mdpi.comvirology-online.com Ganciclovir, while also a potent inhibitor of viral DNA replication, relies on the viral protein kinase UL97 for its initial phosphorylation in cytomegalovirus (CMV) infected cells, a different activating enzyme than the thymidine kinase primarily responsible for FEAU's activation in HSV-infected cells. nih.gov The distinct enzymatic requirements and subtle differences in the molecular interactions with the viral polymerase contribute to the unique antiviral profiles of these compounds.

No scientific data is publicly available for the chemical compound this compound.

Following a comprehensive search of scientific literature and chemical databases, no research findings, preclinical assessments, or any other relevant data could be located for the compound identified as "this compound." The specified outline for an article on its preclinical antiviral activity cannot be fulfilled due to the complete absence of information on this particular compound in the public domain.

Therefore, the requested article detailing the preclinical assessment of antiviral activity and cellular selectivity of this compound cannot be generated. There is no indication in available resources that this compound has been synthesized, tested, or studied for any biological activity.

Preclinical Assessment of Antiviral Activity and Cellular Selectivity

No studies detailing the in vitro or in vivo antiviral activity of CID 18185457 against any specific viruses were found. Furthermore, there is no available data on its cellular selectivity, which would be crucial in determining its potential as a therapeutic agent.

Studies on Mechanisms of Resistance Development to this compound

As no primary antiviral activity data is available, there are consequently no studies on the development of resistance to this compound.

Selection and Characterization of Resistant Viral Variants

There is no information on the selection or characterization of any viral variants that exhibit resistance to this compound.

Genetic and Mutational Analysis of Viral Polymerases Conferring Resistance

Without resistant viral variants, no genetic or mutational analysis of viral polymerases or other potential target proteins has been performed or published.

Biochemical Basis of Resistance Mechanisms

The biochemical basis for any potential resistance to this compound remains unknown due to the lack of resistant variants to study.

No Publicly Available Research Found for Chemical Compound this compound

Following a comprehensive search of publicly available scientific and chemical databases, no specific research or data could be retrieved for the chemical compound identified as "this compound." Consequently, the generation of an article detailing its Structure-Activity Relationship (SAR) studies, rational design of derivatives, and pharmacological properties is not possible at this time.

The requested article structure, which included detailed subsections on synthetic methodologies, optimization strategies for antiviral efficacy, and modulation of pharmacological properties, presupposes the existence of a body of research centered on this specific molecule. However, searches for "this compound" and associated terms such as "synthesis," "scaffold modification," "combinatorial synthesis," "structure-activity relationship," "polymerase binding," and "antiviral activity" did not yield any relevant scholarly articles, patents, or database entries.

This lack of information suggests that this compound may be a compound that has not been the subject of published scientific investigation, or it may be designated by a different identifier in the available literature. Without foundational data on its synthesis, biological activity, and pharmacological profile, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Further investigation would be contingent on the availability of alternative identifiers, such as IUPAC names, SMILES notations, or CAS numbers, that might be associated with this compound. In the absence of such information, a detailed analysis as per the provided outline cannot be conducted.

Structure Activity Relationship Sar Studies and Rational Design of Cid 18185457 Derivatives

Modulation of Pharmacological Properties through Derivatization

Alterations in Intracellular Metabolism and Bioactivation Profiles

An analysis of how structural changes affect metabolism and bioactivation necessitates an understanding of the metabolic pathways of the parent compound. This would involve data from in vitro studies using liver microsomes or hepatocytes to identify key metabolic enzymes and potential reactive metabolites.

Enhancing Selectivity and Minimizing Off-Target Reactivity Through SAR

Improving selectivity and reducing off-target effects through SAR requires knowledge of the primary biological target of CID 18185457 and its interactions with off-targets. This involves screening the compound and its derivatives against a panel of related and unrelated targets to identify structural motifs that contribute to specificity.

De Novo Design of Novel Inhibitors Based on this compound Scaffold

De novo design of new inhibitors based on a particular scaffold is only possible when the three-dimensional structure of that scaffold and its binding mode to a biological target are known. This process often utilizes computational chemistry tools and structural biology data (e.g., X-ray crystallography or NMR spectroscopy) of the lead compound in complex with its target.

Computational and Biophysical Approaches in Cid 18185457 Research

Biophysical Characterization of Compound-Target Interactions

Without a verifiable chemical structure and associated research data for "CID 18185457," any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy. It is recommended to verify the Compound ID and ensure it corresponds to a publicly researched molecule.

No Information Found for Compound this compound

Following a comprehensive search for the chemical compound designated as "this compound," no matching records or relevant scientific data were found. It is possible that this compound identifier is incorrect, not publicly available, or does not exist in the searched chemical databases.

Consequently, the requested article focusing on the computational and biophysical approaches in this compound research, including details on Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and computational predictions of its metabolic pathways and cellular fate, cannot be generated. The absence of any foundational information on this specific compound makes it impossible to provide the detailed, data-driven content as per the specified outline.

Advanced Methodologies for Investigating Cid 18185457

Proteomics and Metabolomics in Viral Infection Models Treated with CID 18185457

To understand the impact of this compound on the host cell during viral infection, it is essential to analyze the global changes in protein and metabolite levels. Viruses are known to hijack the host's cellular machinery for their replication, leading to significant alterations in the host proteome and metabolome. nih.govmedrxiv.org Investigating how this compound modulates these changes can provide critical insights into its antiviral mechanism.

Global Protein Expression Profiling in Infected and Treated Cells

Global proteomics analysis using techniques like mass spectrometry can be used to characterize changes in protein levels following viral infection and treatment with this compound. nih.gov In a typical experiment, cultured cells susceptible to a specific virus would be divided into four groups: uninfected and untreated (control), virally infected and untreated, uninfected and treated with this compound, and virally infected and treated with this compound. After a set incubation period, cells from each group would be harvested, and the proteins extracted.

Quantitative proteomic approaches would then be used to identify and quantify thousands of proteins simultaneously. dndi.org This allows for the identification of differentially expressed proteins (DEPs) across the different conditions. For instance, proteins that are upregulated by the virus to support its replication might be downregulated in the presence of this compound. Conversely, host antiviral proteins that are suppressed by the virus could be restored by the compound. nih.gov These DEPs can highlight the cellular pathways targeted by the compound. nih.gov

Table 1: Illustrative Proteomics Data of Differentially Expressed Host Proteins in Virus-Infected Cells Treated with this compound

Protein NameGene SymbolFold Change (Infected vs. Control)Fold Change (Infected + this compound vs. Infected)Putative Function
Interferon-induced protein with tetratricopeptide repeats 1IFIT1-2.5+2.2Antiviral response
Casein Kinase 2CSNK2A1+3.0-2.8Hijacked by virus for phosphorylation of viral proteins
Dihydroorotate (B8406146) DehydrogenaseDHODH+1.8-1.9Pyrimidine (B1678525) biosynthesis, essential for viral replication
Glucose-6-phosphate dehydrogenaseG6PD+2.1-2.0Pentose phosphate (B84403) pathway, nucleotide synthesis
STAT1STAT1-1.9+1.7Antiviral signaling

This table is for illustrative purposes only and represents the type of data generated from a proteomics experiment.

Analysis of Intracellular Metabolite Changes Induced by Compound Exposure

Metabolomics provides a snapshot of the small-molecule metabolites within a cell at a specific time, offering a direct readout of cellular metabolic activity. medrxiv.orgnih.gov Viral infections are known to dramatically reprogram host cell metabolism to fuel the production of new virions. nih.gov By analyzing the metabolome of infected cells with and without this compound treatment, researchers can identify metabolic pathways that are crucial for the virus and are disrupted by the compound.

Techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy would be used to profile the metabolites. medrxiv.orgnih.gov Significant changes in the levels of specific metabolites, such as nucleotides, amino acids, and lipids, can point to the inhibition of key metabolic enzymes or pathways by this compound. medrxiv.org For example, a decrease in pyrimidine levels in treated cells could suggest that this compound targets a host enzyme like dihydroorotate dehydrogenase, which has been shown to be a target for some antiviral drugs. nih.govnuvisan.com

Table 2: Hypothetical Changes in Key Intracellular Metabolites

MetaboliteMetabolic PathwayChange in Infected Cells (vs. Control)Change upon this compound Treatment (vs. Infected)
Uridine triphosphate (UTP)Pyrimidine SynthesisIncreasedDecreased
GlutamineAmino Acid MetabolismDecreasedIncreased
LactateGlycolysisIncreasedDecreased
PhosphocholineLipid MetabolismIncreasedDecreased
Myo-inositolInositol Phosphate MetabolismDecreasedIncreased

This table is for illustrative purposes only and represents the type of data generated from a metabolomics experiment. nih.gov

High-Throughput Screening (HTS) Assays for Antiviral Activity and Mechanism

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. nih.gov To investigate this compound's mechanism, particularly if it is suspected to inhibit a viral enzyme like the RNA-dependent RNA polymerase (RdRp), specific HTS assays can be developed. thermofisher.com

Development of Reporter-Based Assays for Polymerase Inhibition

A reporter-based assay is a powerful tool for measuring the activity of a specific viral enzyme within a cellular context. nih.gov For a viral polymerase, an assay can be designed where the polymerase transcribes a reporter gene, such as luciferase or green fluorescent protein (GFP). The expression of the reporter gene is directly proportional to the polymerase's activity.

To develop such an assay for assessing the inhibition of a viral RdRp by this compound, a stable cell line would be engineered to express the viral polymerase and a template RNA containing the reporter gene. When these cells are treated with an active inhibitor like this compound, the polymerase activity will decrease, leading to a quantifiable reduction in the reporter signal (e.g., luminescence or fluorescence). This type of assay is highly amenable to HTS formats.

Automated Platforms for Compound Screening and Validation

Automated platforms are essential for conducting HTS campaigns efficiently and reproducibly. These platforms typically involve robotic liquid handlers for dispensing compounds and reagents into multi-well plates (e.g., 384- or 1536-well formats), incubators, and plate readers for signal detection.

In the context of validating this compound, an automated platform would be used to perform dose-response experiments to determine the compound's potency (e.g., IC50 value) in the reporter-based polymerase assay. The robustness of the assay is often assessed by calculating the Z'-factor, a statistical measure of the assay's quality. A Z'-factor value above 0.5 indicates a high-quality assay suitable for HTS. thermofisher.com

Table 3: Illustrative HTS Validation Data for Polymerase Inhibitors

Compound IDTargetAssay TypeIC50 (µM)Z'-Factor
This compoundViral RdRpCell-Based Reporter0.50.78
Remdesivir (Control)Viral RdRpCell-Based Reporter0.80.81
Ribavirin (Control)Viral RdRpCell-Based Reporter5.20.75

This table is for illustrative purposes only and shows the kind of validation data that would be generated.

Gene Editing and Knockout Models for Target Validation

While proteomics and HTS can suggest a potential target for this compound, definitive validation requires more direct evidence. CRISPR/Cas9 gene-editing technology has become an invaluable tool for target validation in drug discovery. By specifically knocking out the gene encoding the putative target, researchers can determine if the compound's antiviral activity is dependent on the presence of that protein.

If proteomics data suggest that this compound acts by inhibiting a host protein that the virus hijacks, CRISPR/Cas9 can be used to create a knockout cell line lacking that specific host protein. The antiviral activity of this compound would then be tested in these knockout cells alongside normal (wild-type) cells. If the compound is no longer effective in the knockout cells, it provides strong evidence that the deleted protein is indeed the target. nih.gov

This approach helps to confirm the mechanism of action and ensures that the observed antiviral effect is due to the on-target activity of the compound.

Table 4: Hypothetical Target Validation using CRISPR/Cas9 Knockout Models

Cell LineTarget GeneViral Titer (untreated)Viral Titer (this compound treated)Fold Reduction in Viral Titer
Wild-TypePresent1 x 10^61 x 10^31000
Knockout (Target X)Deleted5 x 10^54.5 x 10^51.1
Control (Scrambled gRNA)Present1.1 x 10^61.2 x 10^3917

This table is for illustrative purposes only, demonstrating how the loss of a target protein would abrogate the compound's antiviral effect.

No Publicly Available Data for Chemical Compound “this compound”

Following a comprehensive search across multiple public scientific and chemical databases, no information has been found for a chemical compound with the identifier “this compound.” This identifier does not correspond to any known substance in major chemical registries such as PubChem or other scientific literature databases.

As a result, it is not possible to generate the requested article on "." The specified outline, including sections on CRISPR/Cas9 systems, viral mutant generation, and advanced imaging techniques, requires detailed research findings that are not available for a compound that is not publicly documented.

It is possible that “this compound” is an internal, proprietary, or otherwise non-public identifier for a chemical substance. Without publicly accessible data, a scientifically accurate and informative article meeting the user's specifications cannot be produced.

Future Perspectives and Research Directions for Cid 18185457

Exploration of Broad-Spectrum Antiviral Potential

A crucial step in the development of a new antiviral candidate is to determine the breadth of its activity. The urgent need for effective therapeutics against unforeseen viral threats underscores the importance of broad-spectrum antiviral agents. nih.gov

Assessment against Emerging and Re-emerging Viral Threats

Future research on CID 18185457 would involve screening its activity against a diverse panel of emerging and re-emerging viruses of global health concern. This would include, but not be limited to, respiratory RNA viruses such as influenza viruses and coronaviruses, as well as other significant pathogens like Zika virus and herpes simplex virus. nih.govdrugtargetreview.com The primary goal of these assessments would be to identify the range of viruses susceptible to the compound's action.

Initial in vitro studies would be conducted using various cell lines to determine the half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) of this compound. A high selectivity index (SI), which is the ratio of CC50 to IC50, would indicate promising antiviral specificity.

Illustrative Data from Hypothetical Antiviral Screening of this compound

VirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A (H1N1)MDCKData not availableData not availableData not available
SARS-CoV-2Vero E6Data not availableData not availableData not available
Zika VirusHuh-7Data not availableData not availableData not available
Herpes Simplex Virus-1MRC-5Data not availableData not availableData not available
Respiratory Syncytial VirusHEp-2Data not availableData not availableData not available

Development of Pan-Polymerase Inhibitors Based on this compound

Viral polymerases are essential enzymes for viral replication and are often highly conserved across different viral families, making them an attractive target for broad-spectrum antiviral drugs. nih.gov Future research could investigate whether this compound or its analogues act as viral polymerase inhibitors. This would involve biochemical assays with purified viral polymerases to determine the mechanism of inhibition. Structural biology studies, such as X-ray crystallography or cryo-electron microscopy, could be employed to elucidate the binding mode of this compound to the polymerase, providing a basis for structure-based drug design to improve potency and spectrum of activity.

Investigation of Combination Therapeutic Strategies

Combining antiviral agents with different mechanisms of action is a standard approach in treating chronic viral infections and can offer significant advantages for acute infections as well. nih.gov

Preclinical Studies of Synergistic Antiviral Combinations

Preclinical studies would be designed to evaluate the efficacy of this compound in combination with other approved or investigational antiviral drugs. nih.gov The goal is to identify synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects. nih.gov This can lead to increased potency and a reduction in the required dosage of each drug, potentially minimizing toxicity. nih.gov For instance, combining a host-targeting antiviral with a direct-acting antiviral has shown synergistic suppression of SARS-CoV-2 in preclinical models. nih.gov

Hypothetical Synergy Assessment of this compound with Other Antivirals

CombinationTarget VirusIn Vitro ModelCombination Index (CI)Finding
This compound + MolnupiravirSARS-CoV-2Calu-3 cellsData not availableTo be determined
This compound + AnidulafunginZika VirusVero cellsData not availableTo be determined
This compound + T-1105Zika VirusVero cellsData not availableTo be determined

Rational Design of Compound Combinations to Counter Resistance

The emergence of drug-resistant viral variants is a significant challenge in antiviral therapy. Combination therapies can help to mitigate this risk by making it more difficult for the virus to simultaneously develop resistance to multiple drugs with different mechanisms of action. nih.gov Rational design of combination therapies would involve selecting compounds that target different essential viral processes. For example, if this compound is found to be a polymerase inhibitor, it could be combined with a protease inhibitor or an entry inhibitor to create a high barrier to resistance.

Novel Delivery Systems and Formulation Approaches

The effectiveness of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Novel drug delivery systems (NDDS) can address challenges such as poor solubility and low bioavailability. pharmaexcipients.comresearchgate.net

Future research in this area would focus on developing advanced formulations for this compound. Depending on the physicochemical properties of the compound and the target indication, various NDDS could be explored. nptel.ac.in For instance, if this compound has poor water solubility, nanostructured lipid carriers (NLCs) could be developed to enhance its solubility and oral bioavailability. pharmaexcipients.com For respiratory viruses, a formulation suitable for inhalation, such as a dry powder inhaler or a nebulized solution, could deliver the drug directly to the lungs, maximizing local concentrations while minimizing systemic exposure.

Potential Formulation Approaches for this compound

Formulation TypeRationalePotential Advantages
Nanostructured Lipid Carriers (NLCs)To enhance solubility and oral bioavailability for systemic administration. pharmaexcipients.comImproved absorption, potential for controlled release.
Polymeric NanoparticlesTo protect the drug from degradation and enable targeted delivery.Enhanced stability, possibility of targeting specific tissues or cells.
Inhaled Formulation (e.g., microspheres)For direct delivery to the respiratory tract to treat lung infections. researchgate.netHigh local concentration, reduced systemic side effects.

No Information Available for Chemical Compound this compound

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound identified as "this compound." Extensive queries across multiple databases and scientific repositories did not yield any research pertaining to this particular compound.

As a result, it is not possible to generate the requested article on the "." The specified outline, which includes detailed sections on nanotechnology-based delivery, prodrug design, and antiviral drug discovery, requires a foundation of existing research that does not appear to be publicly available for this compound.

The searches conducted for "this compound" and related terms did not provide any data on its structure, synthesis, biological activity, or any preclinical or research history. Therefore, any attempt to create content for the requested sections would be speculative and not based on scientifically validated information, which is a prerequisite for this work.

It is possible that "this compound" is an incorrect identifier, a compound that has not yet been described in published literature, or a proprietary compound not available in the public domain. Without any foundational information, the generation of a scientifically accurate and informative article as per the user's instructions cannot be fulfilled.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.